molecular formula C12H18N6O2S B2783856 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide CAS No. 1171692-27-5

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2783856
CAS No.: 1171692-27-5
M. Wt: 310.38
InChI Key: POBKAIVUYWTIGJ-UHFFFAOYSA-N
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Description

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide is a chemical compound characterized by its pyrrolidine and pyrazolopyrimidine moieties. Known for its relevance in medicinal chemistry, this compound holds potential for various biological and pharmacological applications.

Preparation Methods

Synthetic routes to produce N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide involve multi-step procedures. Typically, the synthesis begins with the creation of the pyrazolopyrimidine core, followed by the introduction of the pyrrolidine group. Reaction conditions often include refluxing in appropriate solvents and the use of catalysts to facilitate specific coupling reactions. For industrial production, large-scale synthesis employs optimized conditions to enhance yield and purity, ensuring the scalability of the process.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

  • Oxidation

    Reacts with oxidizing agents, transforming specific functional groups.

  • Reduction

    Can be reduced using hydrogenation techniques.

  • Substitution

    Involves nucleophilic substitution reactions facilitated by suitable solvents and bases. Common reagents and conditions vary, with solvents like DMF, and catalysts like palladium often employed. Major products depend on reaction specificity, but typically maintain the integrity of the pyrrolidine and pyrazolopyrimidine cores.

Scientific Research Applications

This compound is significant in diverse research fields:

  • Chemistry

    Used in synthesizing complex organic molecules.

  • Biology

    Studies focus on its interaction with biological targets.

  • Medicine

  • Industry

    Serves as a precursor for manufacturing advanced materials.

Comparison with Similar Compounds

Compared to other pyrrolidine and pyrazolopyrimidine derivatives, N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide stands out due to its specific functional groups and resulting properties. Similar compounds include various pyrazolopyrimidines and pyrrolidine-containing molecules, yet the unique combination in this compound imparts distinctive biological activities.

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O2S/c1-21(19,20)16-4-7-18-12-10(8-15-18)11(13-9-14-12)17-5-2-3-6-17/h8-9,16H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBKAIVUYWTIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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